molecular formula C20H20N4O3 B2498906 2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one CAS No. 879568-89-5

2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one

Cat. No.: B2498906
CAS No.: 879568-89-5
M. Wt: 364.405
InChI Key: OIZZEWUFTXCRQC-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolin-4(3H)-one family, characterized by a bicyclic core with a ketone group at position 2. The unique structural features include:

  • 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] side chain: Introduces a phenylpiperazine moiety linked via an oxoethyl spacer, which may modulate receptor binding (e.g., kinase or GPCR targets) .

Quinazolin-4(3H)-ones are known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.

Properties

IUPAC Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-18(23-12-10-22(11-13-23)15-6-2-1-3-7-15)14-24-19(26)16-8-4-5-9-17(16)21-20(24)27/h1-9H,10-14H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZZEWUFTXCRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functional group modifications to introduce the phenylpiperazine moiety. The reaction conditions often require the use of catalysts, such as triethylamine, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl functionalities, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety may enhance its binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Position and Type :

  • The 2-hydroxy group in the target compound contrasts with 2-thio or 2-thione groups in analogs (e.g., compound 267, 2-pentylquinazolin-4(3H)-thione). Thio derivatives often exhibit stronger antiproliferative activity due to increased electrophilicity .
  • The 4-phenylpiperazine moiety in the target compound is retained in analog 267 but with a longer hexanyl spacer, which may affect binding pocket accessibility in kinase targets .

Biological Activity Trends :

  • Antiproliferative Activity : Thione derivatives (e.g., 2-pentylquinazolin-4(3H)-thione) show superior activity compared to ketone analogs, suggesting the hydroxy group in the target compound may reduce cytotoxicity unless compensated by other substituents .
  • Enzyme Inhibition : Aliphatic thio groups (e.g., compound 8) are more potent carbonic anhydrase inhibitors than benzylthio derivatives, highlighting the importance of substituent bulk and polarity .

Structural-Activity Relationship (SAR) Insights

  • Thioether linkages (e.g., in compound 267) enhance kinase inhibitory activity, possibly by facilitating covalent interactions with cysteine residues .
  • 3-Position Side Chains :

    • The 2-oxoethyl-piperazine chain in the target compound provides conformational flexibility, whereas rigid spacers (e.g., pyridinylmethyl in ) may restrict binding modes .
    • Fluorination of the phenylpiperazine ring (as in ) could improve metabolic stability and blood-brain barrier penetration .

Biological Activity

2-Hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, which is known for its diverse biological activities. This compound features a unique structure combining a quinazolinone core with a phenylpiperazine moiety, potentially enhancing its pharmacological properties. Research into its biological activity has revealed promising applications in various therapeutic areas, including anticancer, anticonvulsant, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O3C_{20}H_{20}N_{4}O_{3}, with a molecular weight of 364.4 g/mol. Its structure is characterized by:

  • Quinazolinone Core : A bicyclic compound known for various biological activities.
  • Phenylpiperazine Moiety : This component is often associated with psychoactive properties and may enhance receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the phenylpiperazine moiety is believed to facilitate better binding to these targets, thus modulating physiological responses effectively.

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives as anticancer agents. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast)0.096
Compound BHepG2 (Liver)2.08
Compound CA549 (Lung)1.5

These results indicate that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Anticonvulsant Activity

The anticonvulsant properties of quinazolinones have been explored in several studies. For example, derivatives have shown efficacy in reducing seizure activity in animal models, suggesting that this compound could be beneficial in treating epilepsy.

Antimicrobial Activity

The antimicrobial potential of quinazolinones has also been documented. Studies indicate that related compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Antitumor Activity : In vitro studies on derivatives similar to this compound showed significant inhibition of cancer cell proliferation in MCF7 and A549 cell lines, with IC50 values indicating potent activity.
  • Anticonvulsant Screening : A study involving various quinazolinone derivatives demonstrated their effectiveness in reducing seizure frequency in rodent models, suggesting a promising avenue for further development as anticonvulsants.

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